molecular formula C25H17F2N3S B388714 3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B388714
M. Wt: 429.5g/mol
InChI Key: AWYMVEBKPOAUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound with a unique structure that includes a triazole ring, fluorinated aromatic groups, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of Fluorinated Aromatic Groups: Fluorinated aromatic compounds are introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiols with appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its fluorinated aromatic groups and triazole ring make it a candidate for various synthetic applications.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects

Industry

In industry, the compound’s stability and electronic properties make it a candidate for materials science applications, including the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of 3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorinated aromatic groups may facilitate binding to specific sites, altering the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-chloro-1-naphthyl)methyl]sulfanyl}-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
  • 3-{[(4-bromo-1-naphthyl)methyl]sulfanyl}-5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole lies in its specific fluorinated groups, which can significantly alter its electronic properties and reactivity compared to its chloro or bromo analogs

Properties

Molecular Formula

C25H17F2N3S

Molecular Weight

429.5g/mol

IUPAC Name

3-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-5-(3-fluorophenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C25H17F2N3S/c26-19-8-6-7-17(15-19)24-28-29-25(30(24)20-9-2-1-3-10-20)31-16-18-13-14-23(27)22-12-5-4-11-21(18)22/h1-15H,16H2

InChI Key

AWYMVEBKPOAUAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C4=CC=CC=C34)F)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C4=CC=CC=C34)F)C5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.